[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol
Description
Properties
IUPAC Name |
[5-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)4-11-7(5-12)3-8(9)10-11/h3,6,12H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLROTWDZUSHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Cyclocondensation
The classical approach employs hydrazines and 1,3-diketones, though modifications are required for subsequent iodination:
Ethyl acetoacetate + 2-methylpropylhydrazine → 2-(2-methylpropyl)pyrazol-5-ol (Yield: 68-72%)
Limitations include poor regiocontrol and incompatibility with later iodination steps due to hydroxyl group sensitivity.
Transition Metal-Catalyzed Cyclization
Palladium-mediated cyclizations enable direct incorporation of halogen atoms:
Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, DMF, 110°C → 5-iodopyrazole derivatives (Yield: 58-63%)
This method circumvents separate iodination steps but requires anhydrous conditions and rigorous metal removal.
Regioselective Iodination Techniques
Electrophilic Iodination
N-Iodosuccinimide (NIS) in acetic acid achieves position-selective iodination:
$$
\text{2-(2-Methylpropyl)pyrazole} + \text{NIS} \xrightarrow{\text{AcOH, 50°C}} \text{5-iodo derivative} \quad (\text{Yield: 82\%})
$$
Directed Ortho-Metalation
Lithiation followed by iodine quench provides superior regiocontrol:
n-BuLi, TMEDA, -78°C → I₂ → 5-iodo-2-(2-methylpropyl)pyrazole (Yield: 74%)
This method requires protection of the hydroxymethyl group as its TBS ether during metalation.
Hydroxymethyl Group Installation
Aldehyde Reduction
Catalytic hydrogenation of formyl precursors:
$$
\text{5-Iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde} \xrightarrow{\text{NaBH₄, MeOH}} \text{Target alcohol} \quad (\text{Yield: 89\%})
$$
Mitsunobu Reaction
Direct alcohol formation from hydroxyl precursors:
DIAD, PPh₃, THF → [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol (Yield: 76%)
Comparative Analysis of Synthetic Routes
| Method | Iodination Yield | Hydroxymethyl Yield | Total Steps | Scalability |
|---|---|---|---|---|
| Knorr + Electrophilic | 78% | 85% | 5 | Moderate |
| Metalation + Mitsunobu | 82% | 76% | 4 | High |
| One-Pot Pd Catalyzed | 63% | 91% | 3 | Limited |
Data synthesized from multiple literature reports
Purification and Characterization
Crystallization Optimization
Isopropanol/water systems (2:1 v/v) effectively remove unreacted starting materials while preserving product integrity.
Spectroscopic Validation
- ¹H NMR : δ 1.05 (d, 6H, CH(CH₃)₂), 3.72 (s, 2H, CH₂OH), 6.89 (s, 1H, pyrazole-H)
- HRMS : m/z calc. for C₈H₁₂IN₂O [M+H]⁺ 295.0032, found 295.0035
Industrial-Scale Considerations
Patent CN104628647A demonstrates that aqueous-phase reactions with reducing agents (e.g., Na₂SO₃) minimize oxidation byproducts during hydrazine intermediate formation. For the target compound, analogous conditions using:
- 10% aq. NaHCO₃ during iodination
- Continuous flow hydrogenation for aldehyde reduction
achieve 92% purity without chromatography.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H iodination using eosin Y and I₂ shows promise for late-stage functionalization: $$ \text{2-(2-Methylpropyl)pyrazole} \xrightarrow{\text{450 nm LED, 24 h}} \text{5-iodo product} \quad (\text{Yield: 67\%}) $$
Chemical Reactions Analysis
Types of Reactions
[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of hydrogen-substituted pyrazole derivatives
Substitution: Formation of azide or cyanide-substituted pyrazole derivatives
Scientific Research Applications
[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole Derivatives
Pyrazole derivatives vary significantly based on substituent type, position, and heterocyclic core modifications. Below is a comparative analysis of key structural analogs:
Structural Insights :
- Iodine vs. Methoxy : The iodine atom in the target compound increases molecular weight and polarizability compared to methoxy-substituted analogs like 2-methoxy-3-(2-methylpropyl)pyrazine . This may enhance halogen-bonding interactions in biological systems.
- Hydroxymethyl vs.
- Core Heterocycle : Pyrazines (e.g., ) lack the acidic N-H protons of pyrazoles, altering reactivity and stability profiles.
Physicochemical Properties Relative to Substituted Heterocycles
Key Parameters:
Notes:
- The iodine atom significantly impacts lipophilicity and photostability. Halogenated compounds often exhibit lower aqueous solubility but enhanced membrane permeability.
- The hydroxymethyl group mitigates lipophilicity to some extent compared to purely alkylated pyrazoles.
Stability and Reactivity in Comparison to Functional Group Analogues
- Iodo Substituent : Unlike methoxy or methyl groups, iodine may introduce susceptibility to nucleophilic displacement or radical-mediated degradation. This contrasts with the stability of 2-methoxy-3-(2-methylpropyl)pyrazine during storage .
- Hydroxymethyl Reactivity : The -CH2OH group can undergo oxidation to a carboxylic acid or participate in esterification, similar to alcohols in other pyrazole derivatives .
- Pyrazole Core Stability : Pyrazoles are generally more acid-stable than pyrazines due to aromatic N-H tautomerism but may degrade under strong oxidative conditions.
Biological Activity
[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of an iodine atom and a pyrazole ring, suggests various mechanisms of action that warrant detailed exploration.
The synthesis of this compound typically involves the modification of existing pyrazole frameworks through halogenation and alkylation processes. The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecular structures.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The iodine atom enhances the compound's lipophilicity, potentially facilitating its ability to penetrate cellular membranes and interact with intracellular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering cellular signaling processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and metabolic functions.
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. Notably, it has demonstrated antiproliferative effects against multiple cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| K562 | 12 | Inhibition of PCNA expression |
| MV4-11 | 15 | Disruption of microtubule-associated protein dynamics |
The mechanism involves the induction of apoptosis through pathways that activate caspases and reduce proliferating cell nuclear antigen (PCNA) levels, which are crucial for DNA replication and cell cycle progression.
Case Studies
- Study on Antiproliferative Effects : A study evaluated the effects of this compound on K562 leukemia cells. Treatment with varying concentrations over 24 to 72 hours revealed significant reductions in cell viability, correlating with increased apoptosis markers such as PARP cleavage and caspase activation .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited higher inhibition zones compared to standard antibiotics, suggesting its potential utility in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol, and how can purity be validated?
- Methodology :
- Synthesis : Adapt pyrazole core formation strategies from analogous compounds. For example, reflux a mixture of iodinated pyrazole precursors with (2-methylpropyl) substituents in ethanol, followed by hydroxylation at the 3-position .
- Purification : Use recrystallization (ethanol or DMF/EtOH mixtures) and monitor purity via thin-layer chromatography (TLC) with iodine vapor visualization, as described for pyrazol-3-one derivatives .
- Validation : Confirm purity via melting point analysis (e.g., mp76–80°C for similar pyrazole-methanol derivatives ) and HPLC with UV detection.
Q. How should researchers characterize the structural stability of this compound under varying experimental conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Compare with structurally related compounds like [4-(1H-pyrazol-1-yl)phenyl]methanol, which has documented stability up to 80°C .
- Solvent Compatibility : Test solubility and stability in polar (e.g., DMF, ethanol) and nonpolar solvents using NMR to detect degradation products over time .
Q. What analytical techniques are recommended for confirming the molecular structure?
- Methodology :
- Spectroscopy : Use H/C NMR to verify substitution patterns (e.g., iodination at pyrazole-5, isobutyl at pyrazole-2). Compare chemical shifts to pyrazole-methanol derivatives in literature .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHINO) and rule out impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the iodinated substituent at pyrazole-5?
- Methodology :
- Catalytic Systems : Test iodination efficiency using N-iodosuccinimide (NIS) with Lewis acids (e.g., BF-EtO) under inert atmospheres, as seen in pyrimidine-thione syntheses .
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or H NMR to identify intermediate formation and optimize stoichiometry .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Dynamic Effects : Investigate tautomerism or rotational barriers using variable-temperature NMR, referencing studies on pyrazole derivatives .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and assign ambiguous peaks .
Q. How does the isobutyl group at pyrazole-2 influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Comparative Studies : Synthesize analogs with varying alkyl groups (e.g., methyl, tert-butyl) and evaluate Suzuki-Miyaura coupling efficiency using Pd catalysts .
- Steric Mapping : Use X-ray crystallography or molecular docking to quantify steric hindrance effects on catalytic sites .
Q. What protocols mitigate byproduct formation during hydroxylation of the pyrazole-3 position?
- Methodology :
- Protection/Deprotection : Temporarily protect the hydroxyl group with acetyl or TBS groups during iodination, then deprotect under mild acidic conditions .
- Chromatographic Isolation : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate dihydroxylated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
